molecular formula C26H33ClN4O10S4 B601354 cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers) CAS No. 1118605-95-0

cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)

Cat. No. B601354
CAS RN: 1118605-95-0
M. Wt: 661.14
InChI Key:
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Description

Cis-Clopidogrel Glutathione Disulfide is an active metabolite of Clopidogrel, an antithrombotic drug . It is not a hazardous compound . The CAS Registry number is 1118605-95-0 .


Molecular Structure Analysis

The molecular formula of cis-Clopidogrel Glutathione Disulfide is C26H33ClN4O10S2 . The exact molecular structure is not provided in the retrieved papers.


Chemical Reactions Analysis

Glutathione (GSH) is known to react with electrophiles to form glutathione S-conjugates. This reaction can occur nonenzymatically or enzymatically by GST . It’s plausible that similar reactions could occur with cis-Clopidogrel Glutathione Disulfide, but specific reactions were not found in the retrieved papers.


Physical And Chemical Properties Analysis

The molecular weight of cis-Clopidogrel Glutathione Disulfide is 661.144 . Other physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Bioactivation and Metabolism

  • Clopidogrel and prasugrel, both belonging to the tetrahydrothienopyridine series, are activated through a two-step metabolic process, involving the formation of a thiolactone metabolite and its oxidation to a thiolactone sulfoxide, eventually leading to the active cis thiol (Dansette et al., 2015).
  • Clopidogrel undergoes phase-II metabolism, being conjugated with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate, with subsequent conversion to cis-thiol-clopidogrel (Alkattan et al., 2021).

Antiplatelet Activity and Bioactivation Mechanism

  • Mixed disulfide conjugates of clopidogrel show significant antiplatelet activity, with the active metabolite formed through a cytochrome P450-mediated bioactivation mechanism, involving initial glutathionyl conjugation followed by thiol-disulfide exchange with glutathione (Zhang et al., 2013).

Chemoprotective and Immunomodulating Activities

  • Glutathione disulfide NOV-002, a stabilized formulation involving cisplatin, shows potential for chemoprotection and immunomodulation. It acts as a competitive substrate for gamma-glutamyl-transpeptidase (GGT), leading to S-glutathionylation of proteins, ER stress-induced apoptosis, and phosphorylation of regulatory proteins (2020).

Redox Signaling and Cellular Processes

  • Glutathione plays a central role in cellular defense against oxidative damage and is involved in the dynamic regulation of protein functions by reversible disulfide bond formation, impacting various cellular processes including enzyme functions, transcription, and redox signaling (Biswas et al., 2006).

Interaction with Platinum Compounds

  • Platinum complexes, such as [Pt(Met)Cl2], promote the cleavage of disulfide bonds in oxidized glutathione (GSSG), demonstrating the potential involvement of these complexes in intracellular GSH/GSSG systems (Wei et al., 2005).

Protective Effects Against Cisplatin-Induced Toxicity

  • NOV-002, a glutathione disulfide mimetic, exhibits protective effects against cisplatin-induced kidney toxicity, potentially due to its competitive substrate action for GGT, which is involved in glutathione-platinum conjugation (Jenderny et al., 2010).

Role in Glutathione Metabolism and Health Implications

  • Glutathione metabolism, including its synthesis and redox reactions, is crucial for maintaining cellular health and preventing various diseases. Glutathione disulfide plays a key role in this redox balance, impacting cellular processes like proliferation, apoptosis, and immune response (Wu et al., 2004).

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling cis-Clopidogrel Glutathione Disulfide. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

The primary target of cis-Clopidogrel Glutathione Disulfide is the glutathione (GSH) system in the body . Glutathione is an endogenous tripeptide (Glu-Cys-Gly) and the most abundant endogenous antioxidant . It protects the body against oxidative stress and reactive electrophiles .

Mode of Action

cis-Clopidogrel Glutathione Disulfide interacts with its target, the glutathione system, through a thiol-disulfide interchange . This interchange results in the formation of glutathione disulfide (GSSG), the oxidized form of glutathione . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment .

Biochemical Pathways

The action of cis-Clopidogrel Glutathione Disulfide affects the thiol redox buffer in the body, which is made up of GSH and its oxidized form, GSSG . This buffer is critical to many important cellular functions . Dysfunction or disruption of the redox buffer has been implicated in various diseases .

Pharmacokinetics

The pharmacokinetics of cis-Clopidogrel Glutathione Disulfide involve its transformation into an active metabolite (AM) by human liver microsomes (HLMs) . Among the ten thiol compounds tested, glutathione is most efficient in producing the AM at a rate of 167 pmoles AM/min/mg HLM .

Result of Action

The molecular and cellular effects of the action of cis-Clopidogrel Glutathione Disulfide include the prevention of excessive oxidation of the cellular environment . This is achieved through the scavenging action of GSH, which can be oxidized by reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-Clopidogrel Glutathione Disulfide. For instance, the presence of reactive oxygen species in the environment can lead to the oxidation of GSH, thereby affecting the action of cis-Clopidogrel Glutathione Disulfide .

properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers) can be achieved through a multi-step synthetic pathway involving the reaction of several starting materials.", "Starting Materials": [ "Clopidogrel", "Glutathione", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Acetonitrile", "Methanol", "Water" ], "Reaction": [ "Step 1: Clopidogrel is reacted with hydrochloric acid and acetonitrile to form Clopidogrel hydrochloride.", "Step 2: Clopidogrel hydrochloride is reacted with glutathione in the presence of sodium bicarbonate and water to form cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers).", "Step 3: The product is purified by recrystallization from methanol to obtain the final compound." ] }

CAS RN

1118605-95-0

Product Name

cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)

Molecular Formula

C26H33ClN4O10S4

Molecular Weight

661.14

Purity

> 95%

quantity

Milligrams-Grams

synonyms

L-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine

Origin of Product

United States

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